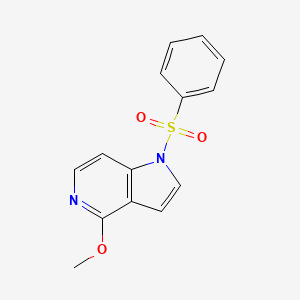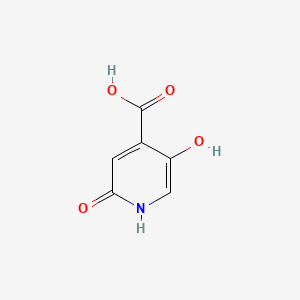
1-(Phenylsulfonyl)-4-methoxy-5-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-4-methoxy-5-azaindole (also known as PMA) is an organic compound that is used in many scientific research applications. It is a heterocyclic compound with a five-membered ring, consisting of three nitrogen atoms, one sulfur atom, and one carbon atom. PMA is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also used as a catalyst in many important biochemical reactions. PMA is an important compound in many areas of scientific research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods and Pharmaceutical Applications
Researchers have explored novel synthesis methods for compounds related to "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," particularly focusing on proton pump inhibitors like omeprazole. These methods aim to address pharmaceutical impurities, highlighting the importance of understanding chemical synthesis processes in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antiviral Research
Indolylarylsulfones, closely related to "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," have shown promise as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1). Research in this area has focused on the structure-activity relationship to develop new drug candidates for AIDS treatment (Famiglini & Silvestri, 2018).
Kinase Inhibitors for Cancer Therapy
The azaindole framework, which includes "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," is increasingly utilized in the design of kinase inhibitors, contributing significantly to drug discovery and the development of treatments for various cancers. These compounds target specific protein kinases, offering a targeted approach to cancer therapy (Mérour, Buron, Plé, Bonnet, & Routier, 2014).
Antioxidant Activity and Analytical Methods
Research has also delved into the antioxidant activity of related compounds and the development of analytical methods for determining antioxidant capacity. This research is vital for understanding how these compounds can be used to mitigate oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Advances in Pyrrolopyridines Derivatives
Pyrrolopyridines, or azaindoles, which include "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," have been extensively reviewed for their biological activity, particularly as anticancer agents. These compounds' ability to act as kinase inhibitors highlights their potential in developing new therapies for cancer and other diseases (El-Gamal & Anbar, 2017).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLNWPPFLNINEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208355 |
Source


|
| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-methoxy-5-azaindole | |
CAS RN |
1227270-22-5 |
Source


|
| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)